molecular formula C11H21NO B13340906 {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine

{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine

Cat. No.: B13340906
M. Wt: 183.29 g/mol
InChI Key: ZCZXSWUJSVKRPG-UHFFFAOYSA-N
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Description

{2-Ethoxybicyclo[222]octan-2-yl}methanamine is a bicyclic amine compound with a unique structure that includes an ethoxy group and a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine typically involves the cyclization of alkenyl alcohols with molecular iodine in acetonitrile. This iodocyclization step is crucial for forming the bicyclic structure . The reaction conditions often include the use of organic solvents such as acetonitrile and the presence of iodine as a catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for deamination, molecular iodine for cyclization, and various organic solvents such as ethanol and acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deamination of this compound can yield different amine derivatives .

Scientific Research Applications

{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can form classical carbonium ions during deamination reactions, which then participate in various biochemical processes . These interactions can affect molecular stability, solubility, and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Ethoxybicyclo[22

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(2-ethoxy-2-bicyclo[2.2.2]octanyl)methanamine

InChI

InChI=1S/C11H21NO/c1-2-13-11(8-12)7-9-3-5-10(11)6-4-9/h9-10H,2-8,12H2,1H3

InChI Key

ZCZXSWUJSVKRPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC2CCC1CC2)CN

Origin of Product

United States

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